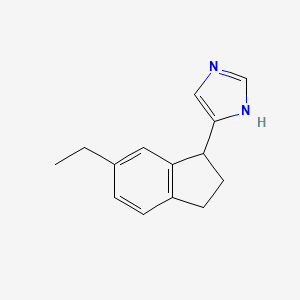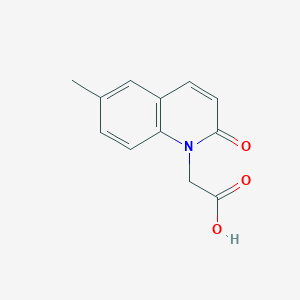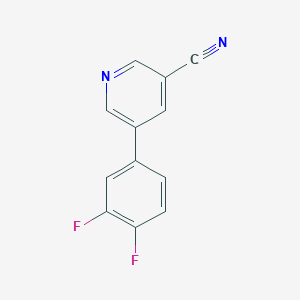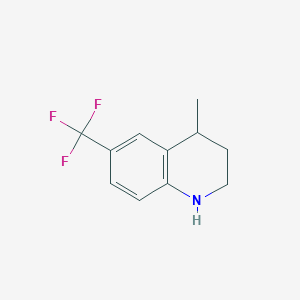![molecular formula C11H7ClN2O B11888743 2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)
2-chloro-5H-chromeno[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5H-chromeno[4,3-d]pyrimidine is a heterocyclic compound that combines the structural features of chromene and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H-chromeno[4,3-d]pyrimidine typically involves the condensation of 3-benzoyl chromones with benzamidines. This reaction is facilitated by the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . Another method involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-component reactions and the use of catalysts to enhance yield and efficiency. The use of microwave-assisted synthesis is also gaining popularity due to its ability to reduce reaction times and improve product yields .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5H-chromeno[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of fused ring systems through intramolecular reactions.
Condensation Reactions: Reaction with aldehydes and amines to form complex heterocyclic structures.
Common Reagents and Conditions
Phenyl Isothiocyanate: Used in the synthesis of chromeno-pyrimidine hybrids.
Microwave Dielectric Heating: Enhances reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted chromeno-pyrimidine derivatives, which have been evaluated for their potential biological activities .
Aplicaciones Científicas De Investigación
Biological Studies: Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties.
Industrial Applications: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-chloro-5H-chromeno[4,3-d]pyrimidine involves its interaction with various molecular targets. The incorporation of hydrophobic groups and the presence of a hydroxy group at specific positions enhance its biological activity. Molecular docking studies have shown that these compounds can interact with specific enzymes and receptors, leading to their cytotoxic effects .
Comparación Con Compuestos Similares
2-chloro-5H-chromeno[4,3-d]pyrimidine can be compared with other similar compounds such as:
4H-chromenes: These compounds have similar structural features but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds share the pyrimidine ring but have different fused ring systems and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which significantly influences its reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H7ClN2O |
|---|---|
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
2-chloro-5H-chromeno[4,3-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN2O/c12-11-13-5-7-6-15-9-4-2-1-3-8(9)10(7)14-11/h1-5H,6H2 |
Clave InChI |
SHAGHWRFUMBZPX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11888687.png)

![2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol](/img/structure/B11888709.png)








